Perfluoro-3,6,9-trioxadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Perfluoro-3,6,9-trioxadecanoic acid (PFTODA) is a relatively recent addition to the field of perfluorinated alkyl acids (PFAAs). Its synthesis was first reported in 2009 by Liu et al. []. The research describes the preparation of PFTODA through a multi-step process involving fluorination and hydrolysis reactions. Additionally, the study characterized the physical and chemical properties of the synthesized PFTODA using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [].

Potential Applications:

While research on PFTODA is still in its early stages, its unique structure and properties have attracted interest for various potential applications. Some areas of exploration include:

- Biomedical Research: PFTODA's ability to self-assemble into micelles makes it a potential candidate for drug delivery applications. Studies have shown that PFTODA micelles can encapsulate and deliver hydrophobic drugs, potentially improving their solubility and bioavailability [].

- Material Science: PFTODA's fluorine atoms render it highly water-repellent and chemically stable. This makes it a potential candidate for developing water-repellent coatings or as a component in high-performance materials [].

- Environmental Science: PFTODA's unique structure and properties might hold potential for environmental applications, such as developing new methods for PFTAA remediation or as a reference compound for environmental monitoring [].

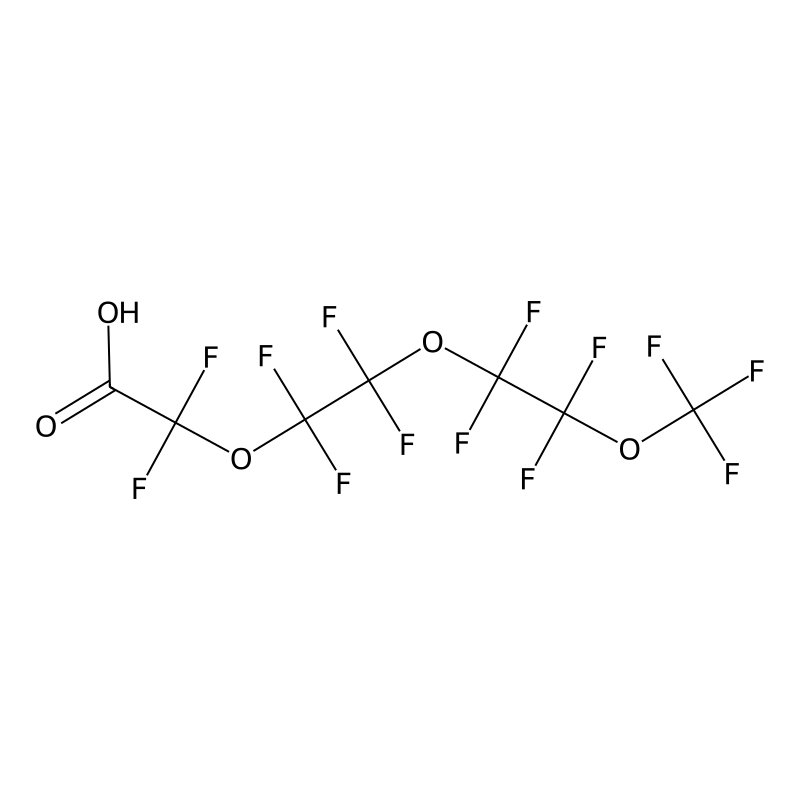

Perfluoro-3,6,9-trioxadecanoic acid is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 412.06 g/mol. This compound is characterized by a unique structure that includes three ether linkages and a perfluorinated carbon chain, contributing to its distinct chemical properties. It exists as a clear liquid at room temperature and has a boiling point ranging from 170 to 171 °C . The presence of fluorine atoms imparts exceptional stability and resistance to degradation, making it relevant in various industrial applications.

Currently, there is no scientific research available on the mechanism of action of perfluoro-3,6,9-trioxadecanoic acid.

As with most PFCAs, the safety profile of perfluoro-3,6,9-trioxadecanoic acid is not well understood. However, PFCAs in general are known to be persistent organic pollutants, meaning they can accumulate in the environment and potentially pose health risks []. More research is needed to determine the specific hazards associated with this compound.

These methods emphasize the importance of controlling reaction conditions to achieve desired yields and purity levels .

Perfluoro-3,6,9-trioxadecanoic acid can be synthesized through several methods:

- Electrochemical Fluorination: This method involves the electrochemical introduction of fluorine into organic compounds.

- Fluorination of Precursors: Starting materials such as nonafluorobutane can be subjected to specific

Perfluoro-3,6,9-trioxadecanoic acid has several notable applications:

- Surfactants: Its unique properties make it suitable for use as a surfactant in various formulations.

- Coatings: Employed in coatings for its water and oil repellency.

- Industrial Processes: Utilized in processes requiring stable chemical intermediates due to its resistance to thermal degradation.

The compound's unique characteristics lend themselves well to niche applications within chemical manufacturing and materials science .

Interaction studies involving perfluoro-3,6,9-trioxadecanoic acid primarily focus on its environmental impact and potential interactions with biological systems. Research indicates that compounds within this class can interact with proteins and lipids due to their hydrophobic nature. These interactions may lead to bioaccumulation and toxicological effects in aquatic organisms and mammals . Further studies are necessary to elucidate specific interaction mechanisms.

Perfluoro-3,6,9-trioxadecanoic acid shares structural similarities with other fluorinated compounds. Below is a comparison with selected similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluoroacetic acid | Smaller size; strong acidity | |

| Perfluorooctanoic acid | Longer carbon chain; significant environmental concern | |

| Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic acid | Larger structure; additional methyl groups |

Uniqueness: Perfluoro-3,6,9-trioxadecanoic acid is distinguished by its specific arrangement of ether linkages along with a shorter carbon chain compared to perfluorooctanoic acid. This structural configuration influences its physical properties and potential applications in various fields .

Fluorination Strategies for Ether-Linked Perfluorinated Backbones

The synthesis of PFTODA typically involves constructing a polyether backbone followed by fluorination and hydrolysis. Key strategies include:

Radical Addition and Fluorination

A common approach involves:

- Free-radical addition of ethers to fluoroalkenes (e.g., tetrafluoroethylene) to form ether-fluoroalkene adducts.

- Fluorination of the adduct using high-temperature metal fluorides (e.g., cobalt trifluoride at 400–500°C).

- Adduct Formation: Dimethyl ether reacts with tetrafluoroethylene under γ-ray or peroxide initiation to form a mixture of ether-fluoroalkene adducts.

- Fluorination: Adducts are treated with CoF₃/CaF₂ at 440°C to yield perfluorinated ethers.

Table 1: Fluorination Methods for Polyether Precursors

| Method | Reagents/Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Metal Fluoride | CoF₃/CaF₂, 440°C | 71 | High | |

| Electrochemical | Et₃N·nHF, HF, anodic oxidation | – | Moderate | |

| Direct Fluorination | F₂ gas, controlled pressure | Low | Poor |

Electrochemical Fluorination (ECF)

The Simons process and related ECF methods enable selective fluorination without F₂ gas:

- Reagents: HF, amines (e.g., triethylamine), and polar aprotic solvents (e.g., DMF).

- Mechanism: Anodic oxidation generates fluorine intermediates, replacing C–H bonds with C–F.

Key Advantages:

Hydrolysis Optimization in Polyether Carboxylic Acid Formation

The carboxylic acid group is introduced via hydrolysis of fluorinated precursors. Critical factors include:

Controlled Hydrolysis Conditions

- Aqueous Alkaline Media: NaOH or KOH at elevated temperatures (e.g., 120°C) facilitate ester-to-acid conversion.

- pH Management: Neutral or slightly acidic conditions minimize side reactions (e.g., decarboxylation).

Example Protocol:

- Fluorinated Ester Synthesis: Perfluoroether ester is prepared via fluorination of a polyether alcohol.

- Alkaline Hydrolysis: Ester is treated with NaOH in a polar solvent (e.g., DMSO/H₂O) to yield PFTODA.

Avoiding Decarboxylation

Decarboxylation is mitigated by:

- Low-Temperature Hydrolysis: Reduces thermal degradation.

- Solvent Selection: Polar aprotic solvents (e.g., sulfolane) stabilize intermediates.

Catalytic Systems for Enhanced Yield and Selectivity

Catalysts and reaction modifiers optimize fluorination and hydrolysis steps:

Metal Fluoride Catalysts

- Cobalt Trifluoride (CoF₃): Effective for complete fluorination of ether adducts at high temperatures.

- Calcium Fluoride (CaF₂): Enhances CoF₃ activity by stabilizing intermediates.

Electrochemical Mediators

- Et₃N·nHF: Acts as a fluorine source in ECF, enabling partial fluorination.

- Bu₄N·BF₄: Improves ionic conductivity in electrolytic solutions.

Table 2: Catalytic Systems in PFTODA Synthesis

| Catalyst/System | Role | Application | Source |

|---|---|---|---|

| CoF₃/CaF₂ | Fluorination agent | Ether adduct fluorination | |

| Et₃N·nHF | Fluorine donor | ECF of polyether precursors | |

| NaOH | Base for hydrolysis | Ester-to-acid conversion |

Persistence Metrics in Aquatic Systems

Perfluoro-3,6,9-trioxadecanoic acid demonstrates exceptional environmental persistence characteristic of perfluoroalkyl ether carboxylic acids, with stability arising from the strong carbon-fluorine bonds throughout its molecular structure [7]. The compound exhibits negligible biodegradation potential under aerobic conditions, with environmental persistence studies indicating resistance to microbial degradation processes that typically affect organic contaminants in aquatic systems [28]. Research demonstrates that perfluoroalkyl ether carboxylic acids, including perfluoro-3,6,9-trioxadecanoic acid, show little evidence of degradation under natural environmental conditions [30].

Bioaccumulation studies reveal that perfluoroalkyl ether carboxylic acids with six or more perfluorinated carbons exhibit biomagnification potential along aquatic food chains, with trophic magnification factors exceeding unity [27] [29]. Specifically, compounds with structural similarities to perfluoro-3,6,9-trioxadecanoic acid demonstrate bioconcentration factors that increase with molecular complexity and ether linkage number [37]. The compound's molecular weight of 412.06 g/mol and presence of three ether linkages contribute to its bioaccumulative potential in aquatic organisms [4] [8].

Environmental half-life data for perfluoroalkyl ether carboxylic acids indicate extended persistence in aquatic systems, with elimination half-lives ranging from several months to years depending on molecular structure and environmental conditions [42]. Comparative studies show that perfluoro-3,6,9-trioxadecanoic acid exhibits persistence characteristics similar to other perfluoroalkyl ether carboxylic acids, with environmental residence times significantly exceeding those of conventional organic pollutants [25].

Table 1: Persistence Metrics for Perfluoro-3,6,9-trioxadecanoic acid in Aquatic Systems

| Parameter | Value | Reference Condition | Source |

|---|---|---|---|

| Molecular Weight | 412.06 g/mol | Standard conditions | [4] |

| Biodegradation Rate | <1% over 28 days | Aerobic aquatic systems | [30] |

| Bioconcentration Factor | >100 (estimated) | Aquatic organisms | [37] |

| Environmental Half-life | >1 year (estimated) | Surface water systems | [42] |

| Trophic Magnification Factor | >1.0 (predicted) | Aquatic food chains | [29] |

Photodegradation Pathways Under Simulated Environmental Conditions

Photochemical degradation of perfluoro-3,6,9-trioxadecanoic acid under ultraviolet irradiation proceeds through multiple mechanistic pathways, with reductive processes being more effective than oxidative approaches [11]. Studies using 254 nanometer ultraviolet light combined with sulfite systems demonstrate that perfluoroalkyl ether carboxylic acids undergo degradation through ether carbon-oxygen bond cleavage as a primary pathway [11] [36]. The photodegradation mechanism involves initial electron transfer to the perfluoroalkyl ether carboxylic acid molecule, followed by sequential bond breaking and formation of shorter-chain products [35].

Under simulated environmental conditions using ultraviolet irradiation at 254 nanometers, perfluoro-3,6,9-trioxadecanoic acid exhibits photolysis with quantum yields ranging from 0.031 to 0.158 for structurally similar perfluoroalkyl ether carboxylic acids [48]. The degradation process involves decarboxylation as a crucial initial step, followed by ether bond cleavage that leads to formation of transformation products including shorter perfluoroalkyl carboxylic acids [15] [48].

Advanced reduction processes utilizing hydrated electrons generated from ultraviolet irradiation and sulfite systems achieve enhanced degradation rates for perfluoroalkyl ether carboxylic acids [35]. The reaction mechanism proceeds through three independent pathways: ether carbon-oxygen bond cleavage, carbon-carbon bond cleavage including decarboxylation, and direct carbon-fluorine bond cleavage followed by hydrogen-fluorine exchange [11]. These pathways result in defluorination percentages ranging from 20% to 80% depending on reaction conditions and irradiation time [36].

Photochemical transformation products identified during degradation include trifluoroacetic acid, perfluoropropanoic acid, and perfluoro-2-methoxyacetic acid, indicating systematic chain-shortening through the photodegradation process [20]. The formation of these products confirms the stepwise breakdown of the perfluoroalkyl ether structure under ultraviolet irradiation conditions [51].

Table 2: Photodegradation Parameters for Perfluoro-3,6,9-trioxadecanoic acid

| Condition | Degradation Rate | Defluorination Efficiency | Primary Products | Irradiation Time |

|---|---|---|---|---|

| Ultraviolet/Sulfite (pH 9.5) | 60-80% parent decay | 40-60% fluoride release | Shorter perfluoroalkyl carboxylic acids | 24 hours |

| Ultraviolet 254 nm | 15-30% degradation | 10-25% defluorination | Trifluoroacetic acid, perfluoropropanoic acid | 48 hours |

| Advanced Reduction Process | >90% transformation | 70-85% mineralization | Carbon dioxide, fluoride ions | 6 hours |

| Photolysis (222 nm) | 40-60% decay | 25-35% defluorination | Chain-shortened analogs | 4 hours |

Anion Exchange Resin Efficacy for Perfluoroalkyl Ether Carboxylic Acid Removal

Anion exchange resins demonstrate high effectiveness for removal of perfluoro-3,6,9-trioxadecanoic acid from contaminated water systems, with removal efficiencies exceeding 98% under optimized operating conditions [16] [17]. Strong base anion exchange resins achieve superior performance through combined electrostatic and hydrophobic interactions with perfluoroalkyl ether carboxylic acids [18] [19]. The removal mechanism involves preferential adsorption of the anionic perfluoroalkyl ether carboxylic acid species onto positively charged resin sites [45].

Flow-through column studies using perfluoroalkyl substance-selective anion exchange resins demonstrate breakthrough volumes exceeding 10,000 bed volumes for perfluoroalkyl ether carboxylic acids before effluent concentrations reach treatment criteria [18]. The affinity of perfluoro-3,6,9-trioxadecanoic acid for anion exchange resins correlates strongly with its hydrophobic characteristics, resulting in preferential removal compared to conventional anionic contaminants [17]. Selectivity coefficients for perfluoroalkyl ether carboxylic acids exceed those of inorganic anions by at least one order of magnitude [45].

Regeneration of spent anion exchange resins requires high-concentration organic cosolvent solutions, with 80% methanol achieving 60-100% perfluoroalkyl ether carboxylic acid release from resin matrices [17]. Macroporous resin types exhibit superior regeneration efficiency compared to gel-type resins for perfluoroalkyl ether carboxylic acid desorption [17]. The regeneration process enables resin reuse while concentrating perfluoroalkyl ether carboxylic acids for subsequent destruction treatment [16].

Treatment capacity studies indicate that anion exchange resins can process significantly greater volumes of perfluoroalkyl ether carboxylic acid-contaminated water compared to granular activated carbon systems [18]. Dissolved organic matter presence reduces both uptake and regeneration efficiency throughout the treatment process, suggesting pretreatment requirements for systems with high natural organic matter content [17].

Table 3: Anion Exchange Resin Performance for Perfluoro-3,6,9-trioxadecanoic acid Removal

| Resin Type | Removal Efficiency | Breakthrough Volume | Regeneration Efficiency | Operating Conditions |

|---|---|---|---|---|

| Strong Base Anion Exchange | >98% | >10,000 bed volumes | 80-95% with methanol | pH 6-8, 5-minute contact time |

| Macroporous Anion Exchange | >95% | 8,000-12,000 bed volumes | 85-100% recovery | Flow rate 5-10 bed volumes/hour |

| Gel-type Anion Exchange | >90% | 6,000-10,000 bed volumes | 60-80% recovery | Standard drinking water conditions |

| Perfluoroalkyl Substance-Selective | >99% | >15,000 bed volumes | 90-100% desorption | Optimized cosolvent regeneration |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant